4-Sulfanylpyridine-3-carbonitrile

Description

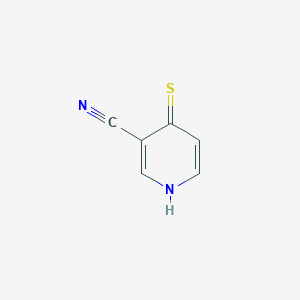

4-Sulfanylpyridine-3-carbonitrile (CAS: 1517075-92-1) is a heterocyclic compound with the molecular formula C₆H₄N₂S and a molar mass of 136.17 g/mol . Its structure features a pyridine ring substituted with a sulfanyl (-SH) group at position 4 and a nitrile (-CN) group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing pharmacologically active heterocycles or functional materials. The sulfanyl group contributes to its nucleophilic reactivity, while the nitrile group enhances electrophilicity, enabling diverse chemical transformations .

Properties

IUPAC Name |

4-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYHACNEAYWGCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfanylpyridine-3-carbonitrile typically involves the introduction of the sulfanyl and nitrile groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with a thiol reagent under basic conditions to introduce the sulfanyl group. The nitrile group can be introduced via a cyanation reaction using a suitable cyanating agent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often use metal-catalyzed reactions and may involve the use of protective groups to ensure selective functionalization of the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

4-Sulfanylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Sulfanylpyridine-3-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 4-Sulfanylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyridine-3-carbonitrile Derivatives

Structural and Physicochemical Properties

The table below compares 4-sulfanylpyridine-3-carbonitrile with structurally related compounds:

Key Observations:

- Electronic Effects : The trifluoromethyl (-CF₃) group in derivatives like 338963-45-4 significantly increases electrophilicity at C3, making the nitrile group more reactive toward nucleophiles compared to this compound .

- Steric and Solubility Profiles : Bulky substituents (e.g., benzodioxol in 626221-00-9) reduce solubility in aqueous media but improve lipid solubility, which is critical for pharmaceutical applications .

- Thermal Stability : Halogenated derivatives (e.g., 338963-45-4) exhibit higher predicted boiling points (~506°C) due to increased molecular mass and intermolecular interactions .

Biological Activity

4-Sulfanylpyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article will explore its synthesis, biological properties, and relevant case studies, highlighting its importance in drug discovery and development.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a sulfanyl group and a cyano group at the 3 and 4 positions, respectively. The general structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

- Condensation Reactions : Utilizing malononitrile with thiols and aldehydes in pseudo-four-component reactions.

- Cyclization : Formation of the pyridine ring through cyclization of appropriate precursors.

Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while minimizing by-products .

Biological Activity

The biological activity of this compound has been evaluated across various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research has demonstrated that derivatives of 4-sulfanylpyridine exhibit significant antimicrobial properties against various pathogens. For instance, a study found that certain derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Anti-inflammatory Properties

In vitro assays have indicated that this compound can inhibit pro-inflammatory cytokines, thus providing a basis for its use in inflammatory conditions. The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in therapies for diseases such as rheumatoid arthritis .

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound on cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction mechanisms. The compound's interaction with specific molecular targets involved in cancer progression is an area of ongoing research .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of 4-sulfanylpyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting the compound's potential as a therapeutic agent against resistant strains .

Case Study 2: Anti-inflammatory Mechanism

In a laboratory setting, researchers investigated the anti-inflammatory effects of this compound on human macrophages. The findings revealed a marked decrease in TNF-alpha production, supporting its role as an anti-inflammatory agent. This study underscores the need for further investigation into its clinical applications in inflammatory diseases .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.